Cas no 51112-99-3 (rac-(1R,2R)-2-ethylcycloheptan-1-ol)

Technical Introduction: rac-(1R,2R)-2-ethylcycloheptan-1-ol is a chiral cycloheptanol derivative characterized by its stereochemically defined (1R,2R) configuration and ethyl substituent at the 2-position. This compound is of interest in synthetic organic chemistry due to its potential as a building block for complex molecular frameworks, particularly in the development of stereoselective catalysts or chiral auxiliaries. The cycloheptane ring provides conformational flexibility, while the hydroxyl and ethyl groups offer sites for further functionalization. Its racemic form allows for exploration of enantiomeric separation techniques. The product is suited for research applications requiring precise stereochemical control, such as asymmetric synthesis or pharmaceutical intermediate development. Proper handling under inert conditions is recommended to preserve its integrity.
rac-(1R,2R)-2-ethylcycloheptan-1-ol structure
51112-99-3 structure
Product name:rac-(1R,2R)-2-ethylcycloheptan-1-ol
CAS No:51112-99-3
MF:C9H18O
MW:142.238623142242
CID:6228512
PubChem ID:159252990

rac-(1R,2R)-2-ethylcycloheptan-1-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-ethylcycloheptan-1-ol
    • 51112-99-3
    • EN300-1637627
    • Inchi: 1S/C9H18O/c1-2-8-6-4-3-5-7-9(8)10/h8-10H,2-7H2,1H3/t8-,9-/m1/s1
    • InChI Key: LQLDVCUBNOPACY-RKDXNWHRSA-N
    • SMILES: O[C@@H]1CCCCC[C@H]1CC

Computed Properties

  • Exact Mass: 142.135765193g/mol
  • Monoisotopic Mass: 142.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 90.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2.7

rac-(1R,2R)-2-ethylcycloheptan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1637627-0.5g
rac-(1R,2R)-2-ethylcycloheptan-1-ol
51112-99-3
0.5g
$836.0 2023-06-04
Enamine
EN300-1637627-0.25g
rac-(1R,2R)-2-ethylcycloheptan-1-ol
51112-99-3
0.25g
$801.0 2023-06-04
Enamine
EN300-1637627-250mg
rac-(1R,2R)-2-ethylcycloheptan-1-ol
51112-99-3
250mg
$513.0 2023-09-22
Enamine
EN300-1637627-1000mg
rac-(1R,2R)-2-ethylcycloheptan-1-ol
51112-99-3
1000mg
$557.0 2023-09-22
Enamine
EN300-1637627-10.0g
rac-(1R,2R)-2-ethylcycloheptan-1-ol
51112-99-3
10g
$3746.0 2023-06-04
Enamine
EN300-1637627-5.0g
rac-(1R,2R)-2-ethylcycloheptan-1-ol
51112-99-3
5g
$2525.0 2023-06-04
Enamine
EN300-1637627-50mg
rac-(1R,2R)-2-ethylcycloheptan-1-ol
51112-99-3
50mg
$468.0 2023-09-22
Enamine
EN300-1637627-5000mg
rac-(1R,2R)-2-ethylcycloheptan-1-ol
51112-99-3
5000mg
$1614.0 2023-09-22
Enamine
EN300-1637627-0.05g
rac-(1R,2R)-2-ethylcycloheptan-1-ol
51112-99-3
0.05g
$732.0 2023-06-04
Enamine
EN300-1637627-2.5g
rac-(1R,2R)-2-ethylcycloheptan-1-ol
51112-99-3
2.5g
$1707.0 2023-06-04

rac-(1R,2R)-2-ethylcycloheptan-1-ol Related Literature

Additional information on rac-(1R,2R)-2-ethylcycloheptan-1-ol

Introduction to Rac-(1R,2R)-2-Ethylcycloheptan-1-Ol (CAS No. 51112-99-3)

Rac-(1R,2R)-2-Ethylcycloheptan-1-ol, a compound with the chemical identifier CAS No. 51112-99-3, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its cycloheptane backbone substituted with an ethyl group and a hydroxyl group at the 1-position, has garnered attention due to its structural complexity and potential biological activities. The stereochemistry of this molecule, specifically the (1R,2R) configuration, plays a crucial role in determining its interaction with biological targets and its overall pharmacological profile.

The synthesis of Rac-(1R,2R)-2-Ethylcycloheptan-1-ol involves intricate organic transformations that highlight the versatility of modern synthetic methodologies. The compound's structure allows for diverse functionalization strategies, making it a valuable intermediate in the development of more complex pharmaceutical agents. Recent advances in asymmetric synthesis have enabled more efficient and scalable production of this enantiomerically pure compound, which is essential for drug development where stereochemical purity can significantly impact efficacy and safety.

In the realm of medicinal chemistry, the exploration of bioactive molecules often begins with understanding their structural motifs and how these motifs can be leveraged to interact with biological systems. The cycloheptane ring in Rac-(1R,2R)-2-Ethylcycloheptan-1-ol provides a rigid scaffold that can mimic natural products or bioactive scaffolds found in terrestrial organisms. This structural feature has been exploited in various drug discovery programs to identify novel therapeutic agents with improved pharmacokinetic properties.

Recent research has highlighted the potential of cycloalkanol derivatives as modulators of enzyme activity and receptor binding. Studies have shown that compounds with similar structural features to Rac-(1R,2R)-2-Ethylcycloheptan-1-ol can exhibit inhibitory effects on certain enzymes implicated in metabolic disorders and inflammatory pathways. For instance, derivatives of cyclohexanol and its analogs have been investigated for their ability to modulate cytochrome P450 enzymes, which are critical in drug metabolism and detoxification processes.

The hydroxyl group at the 1-position of the cycloheptane ring in Rac-(1R,2R)-2-Ethylcycloheptan-1-ol provides a site for further functionalization, allowing chemists to introduce additional pharmacophores or improve solubility characteristics. This flexibility makes the compound a valuable building block for designing novel molecules with tailored biological activities. The (1R,2R) stereochemistry is particularly interesting as it can influence both the physical properties of the molecule and its interaction with biological targets.

In vitro studies have begun to unravel the potential pharmacological effects of Rac-(1R,2R)-2-Ethylcycloheptan-1-ol. Preliminary data suggest that this compound may exhibit mild anti-inflammatory properties by interacting with specific lipid signaling pathways. The cycloheptane core is known to be present in several natural products that have demonstrated therapeutic effects, suggesting that derivatives like this one could have similar benefits.

The synthesis of chiral compounds such as Rac-(1R,2R)-2-Ethylcycloheptan-1-ol is often challenging due to the need for high enantiomeric purity. Advances in catalytic asymmetric methods have made it possible to produce these compounds with high selectivity and yield. These methods not only improve the efficiency of drug discovery but also reduce costs associated with purification and isolation processes.

The future prospects for Rac-(1R,2R)-2-Ethylcycloheptan-1-ol in pharmaceutical research are promising. As more is learned about its structural features and potential biological activities, it may serve as a lead compound or intermediate in the development of new drugs targeting various diseases. The ability to modify its structure while maintaining stereochemical integrity opens up numerous possibilities for creating novel therapeutic agents.

In conclusion, Rac-(1R,2R)-2-Ethylcycloheptan-1-ol (CAS No. 51112-99-3) represents an important molecule in medicinal chemistry with significant potential for further exploration. Its unique structural features and stereochemistry make it a valuable candidate for drug discovery programs aimed at developing new treatments for human diseases.

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